molecular formula C11H16Si B13704698 Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane

Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane

Cat. No.: B13704698
M. Wt: 176.33 g/mol
InChI Key: MWKCBGSBCLDQQQ-UHFFFAOYSA-N
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Description

Bicyclo[420]octa-1,3,5-trien-3-yltrimethylsilane is a silicon-containing organic compound that features a bicyclic structure with a trimethylsilyl group attached to the triene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane can be synthesized through a multi-step process starting from benzocyclobutene and (2-bromo-vinyl)-benzene. The synthesis involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, to form corresponding silanol or siloxane derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogens, organometallic reagents, typically under inert atmosphere to prevent unwanted side reactions.

Major Products Formed:

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Reduced bicyclic compounds.

    Substitution: Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the reactive triene ring. The compound can undergo polymerization, crosslinking, and functionalization reactions, which are facilitated by the silicon atom’s ability to form stable bonds with carbon and other elements. These reactions often involve the formation of reactive intermediates such as o-xylylenes, which can further react with alkenes or other functional groups .

Comparison with Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5-triene: A structurally similar compound without the trimethylsilyl group.

    Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanol: Contains a hydroxyl group instead of the trimethylsilyl group.

    7-Bromobicyclo[4.2.0]octa-1,3,5-triene: Features a bromine atom in place of the trimethylsilyl group.

Uniqueness: Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased hydrophobicity and the ability to participate in silicon-based reactions. This makes it particularly valuable in the synthesis of silicon-containing polymers and materials with enhanced mechanical and dielectric properties .

Properties

Molecular Formula

C11H16Si

Molecular Weight

176.33 g/mol

IUPAC Name

3-bicyclo[4.2.0]octa-1(6),2,4-trienyl(trimethyl)silane

InChI

InChI=1S/C11H16Si/c1-12(2,3)11-7-6-9-4-5-10(9)8-11/h6-8H,4-5H2,1-3H3

InChI Key

MWKCBGSBCLDQQQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC2=C(CC2)C=C1

Origin of Product

United States

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